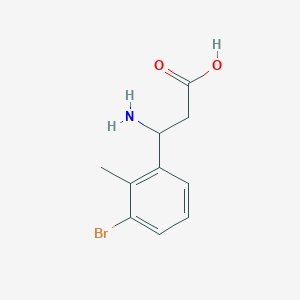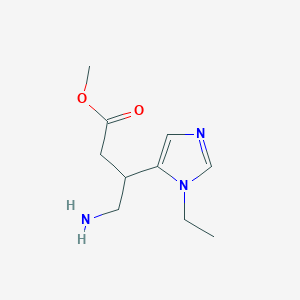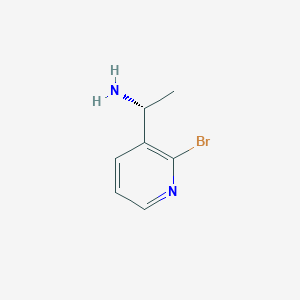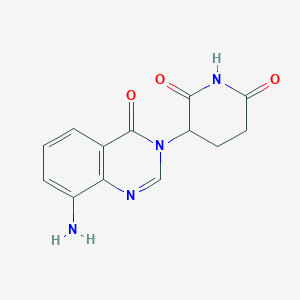
3-(8-amino-4-oxo-3(4H)-quinazolinyl)-2,6-Piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the bromination of the methyl ester of 2-methyl-3-nitrobenzoic acid using N-bromosuccinimide in refluxing dichloromethane with UV irradiation. This is followed by a reaction with the t-butyl ester of L-glutamine hydrochloride in the presence of triethylamine in refluxing tetrahydrofuran. Subsequent hydrolysis and cyclization steps yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This may include the use of alternative solvents, catalysts, and purification techniques to scale up the production process efficiently .
化学反应分析
Types of Reactions
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with varying biological activities. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications .
科学研究应用
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
作用机制
The mechanism of action of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves modulation of the protein cereblon. This modulation affects various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The compound’s interaction with cereblon disrupts the function of specific proteins involved in cell cycle regulation and apoptosis .
相似化合物的比较
Similar Compounds
Lenalidomide: An analog of thalidomide with immunomodulatory and antiangiogenic properties.
Thalidomide: Known for its immunomodulatory effects and historical use as a sedative.
Uniqueness
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific interaction with cereblon and its potential therapeutic applications in treating lymphomas. Unlike lenalidomide and thalidomide, this compound has shown promise in clinical trials for its efficacy in combination therapies .
属性
分子式 |
C13H12N4O3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC 名称 |
3-(8-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-8-3-1-2-7-11(8)15-6-17(13(7)20)9-4-5-10(18)16-12(9)19/h1-3,6,9H,4-5,14H2,(H,16,18,19) |
InChI 键 |
AQZOFVZCKWDOEX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



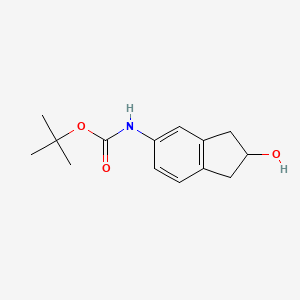




![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)

